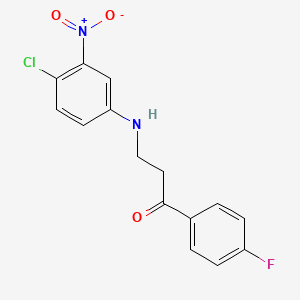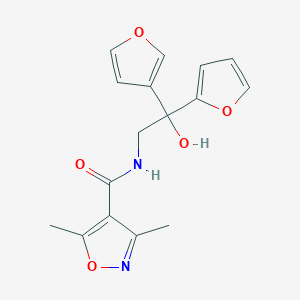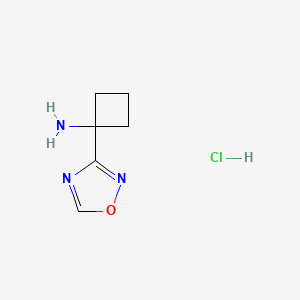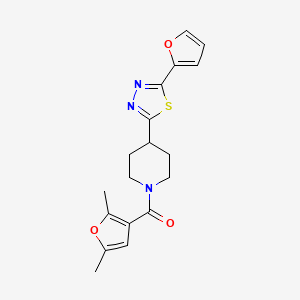
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone (3-CNPF) is a synthetic compound belonging to a family of chemicals known as nitro-aromatics. It is a colorless crystalline solid with a molecular weight of 289.57 g/mol and a melting point of 129°C. 3-CNPF has a wide range of applications in scientific research and development due to its unique properties. It is used as a building block in organic synthesis, as a reagent in various reactions, and as a catalyst in various processes. Additionally, it has been used as a model compound in studies of the mechanism of action of nitro-aromatic compounds.
科学的研究の応用
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of nitro-aromatic compounds. Additionally, it has been used in studies of the effects of nitro-aromatic compounds on various biochemical and physiological processes. It has also been used in studies of the role of nitro-aromatics in the formation of reactive oxygen species (ROS). Furthermore, this compound has been used in studies of the effects of nitro-aromatics on the immune system.
作用機序
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone is a nitro-aromatic compound, and as such, its mechanism of action is similar to that of other nitro-aromatic compounds. It is believed to exert its effects by forming reactive oxygen species (ROS) and by interacting with various cellular components such as proteins, lipids, and nucleic acids. Additionally, it is believed to interact with enzymes and receptors, leading to changes in the activity of various biochemical pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes and proteases. Additionally, it has been shown to modulate the activity of various receptors, including the nicotinic acetylcholine receptor and the muscarinic acetylcholine receptor. Furthermore, it has been shown to modulate the activity of various signal transduction pathways, including the cAMP/PKA and MAPK pathways.
実験室実験の利点と制限
The advantages of using 3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone in lab experiments include its ready availability and low cost. Additionally, it is relatively easy to synthesize and is relatively stable in solution. The main limitation of using this compound in lab experiments is its potential toxicity. As such, it should be handled with care and appropriate safety measures should be taken when working with it.
将来の方向性
The potential applications of 3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone in scientific research are numerous. It could be used in studies of the effects of nitro-aromatics on various biochemical and physiological processes. Additionally, it could be used in studies of the role of nitro-aromatics in the formation of ROS. Furthermore, it could be used in studies of the effects of nitro-aromatics on the immune system. Additionally, it could be used in studies of the effects of nitro-aromatics on various diseases, such as cancer and cardiovascular diseases. Finally, it could be used in studies of the effects of nitro-aromatics on various drug targets, such as G-protein coupled receptors.
合成法
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone can be synthesized through a three-step reaction sequence. The first step involves the reaction of 4-chloro-3-nitroaniline with 4-fluorobenzoyl chloride in the presence of an aqueous sodium bicarbonate solution. This results in the formation of 3-(4-chloro-3-nitroanilino)-1-(4-fluorobenzoyl)propan-1-one. The second step involves the reaction of this intermediate with sodium hydroxide in an aqueous solution, which results in the formation of this compound. The third step involves the recrystallization of the resulting compound from a mixture of ethanol and water.
特性
IUPAC Name |
3-(4-chloro-3-nitroanilino)-1-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c16-13-6-5-12(9-14(13)19(21)22)18-8-7-15(20)10-1-3-11(17)4-2-10/h1-6,9,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKYFBANQXVUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2617466.png)

![1-Methylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2617468.png)
![Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2617472.png)


![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(2-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2617476.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2617478.png)

![2,5-Dimethyl-7-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2617484.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2617485.png)
![4-Bromo-2-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2617486.png)

